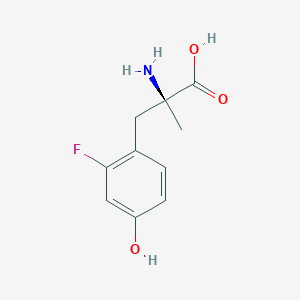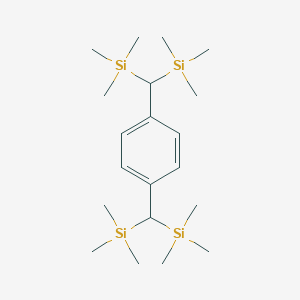
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is used in various fields, including materials science, chemistry, and biology.
Mécanisme D'action
The mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is not fully understood. However, it is believed that it reacts with the surface of materials through the formation of covalent bonds. This results in the formation of a thin layer of silane on the surface of the material, which can improve its properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is compatible with a wide range of materials. However, it has limited solubility in water and can be difficult to dissolve in some solvents.
Orientations Futures
There are several future directions for the research of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of its applications in the field of biomedicine. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has the potential to be used as a surface modifier for medical devices and implants, which could improve their biocompatibility and reduce the risk of infection. Additionally, further research is needed to understand the mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) and its potential applications in other fields, such as electronics and energy storage.
Conclusion:
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a versatile compound with numerous applications in materials science, chemistry, and biology. Its unique properties make it an attractive surface modifier for various materials, and its low toxicity makes it a safe choice for lab experiments. While there is still much to be learned about its mechanism of action and potential applications, the future looks bright for this promising compound.
Méthodes De Synthèse
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is synthesized using a one-pot reaction of 1,4-bis(chloromethyl)benzene and trimethylsilyl chloride in the presence of a strong base. The reaction results in the formation of a colorless liquid with a boiling point of 158-160°C.
Applications De Recherche Scientifique
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has been extensively studied for its applications in materials science. It is used as a surface modifier for various materials, including glass, ceramics, and metals. It can improve the adhesion of coatings and reduce the surface energy of materials. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has also been used as a coupling agent in the synthesis of polymer composites.
Propriétés
Numéro CAS |
17557-10-7 |
|---|---|
Nom du produit |
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl- |
Formule moléculaire |
C20H42Si4 |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3 |
Clé InChI |
WDBXRQMXEOERGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Autres numéros CAS |
17557-10-7 |
Synonymes |
Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



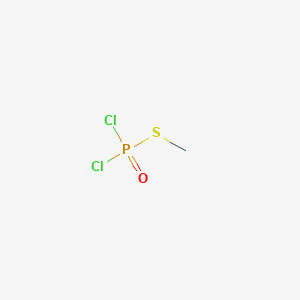
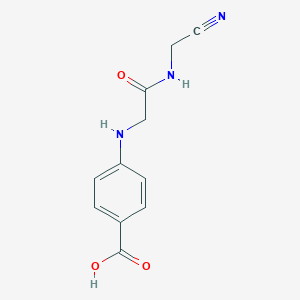
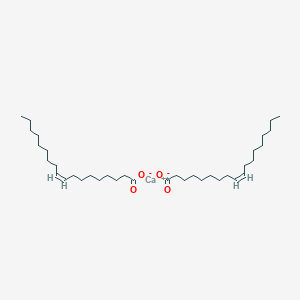
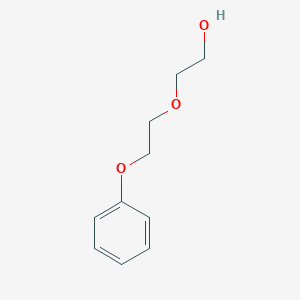
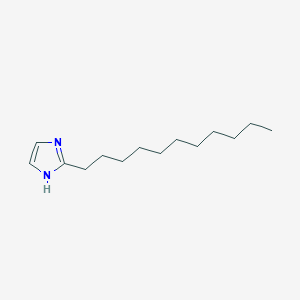
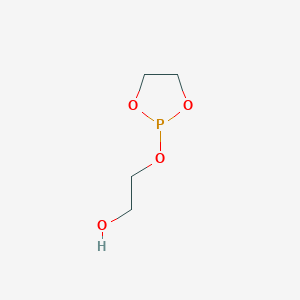
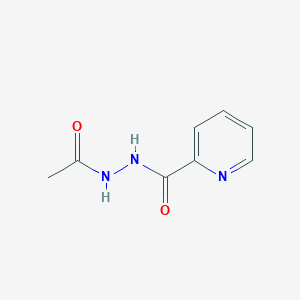
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
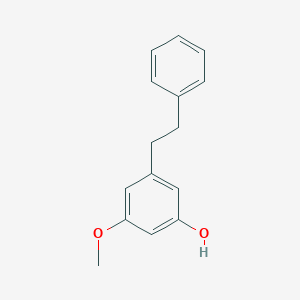
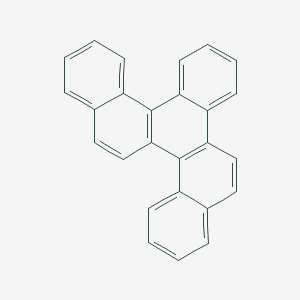
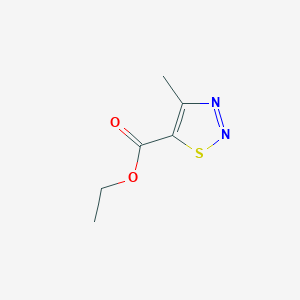
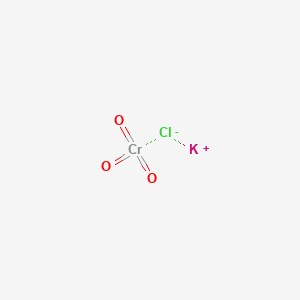
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
